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Compound of Interest

Compound Name: Zinc nitrate hexahydrate

Cat. No.: B156634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc nitrate
hexahydrate (Zn(NO₃)₂·6H₂O), a compound of interest in various chemical and

pharmaceutical applications. This document details the crystallographic parameters, molecular

geometry, and the experimental methodology used for its structural determination, presenting

the information in a clear and accessible format for technical audiences.

Introduction
Zinc nitrate hexahydrate is a colorless, crystalline solid that serves as a common source of

zinc ions in chemical synthesis and is a precursor in the preparation of zinc-based materials. A

thorough understanding of its crystal structure is fundamental to comprehending its chemical

behavior, stability, and reactivity. This guide summarizes the key structural features of the α-

polymorph of zinc nitrate hexahydrate.

Crystallographic Data
The crystal structure of α-zinc nitrate hexahydrate was determined by single-crystal X-ray

diffraction. The compound crystallizes in the orthorhombic system, and the detailed

crystallographic data are presented in Table 1.
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Parameter Value

Chemical Formula Zn(NO₃)₂·6H₂O

Crystal System Orthorhombic

Space Group Pn2₁a (No. 33)

Unit Cell Dimensions a = 12.372(3) Åb = 12.902(3) Åc = 6.302(2) Å

Unit Cell Volume 1004.5 Å³

Formula Units per Cell (Z) 4

Calculated Density 1.964 g/cm³

Table 1: Crystallographic Data for α-Zinc Nitrate Hexahydrate.[1]

Molecular Structure and Coordination Environment
The crystal structure of zinc nitrate hexahydrate is characterized by a central zinc ion (Zn²⁺)

coordinated by six water molecules, forming a [Zn(H₂O)₆]²⁺ cationic complex. This complex

exhibits an octahedral coordination geometry. The nitrate ions (NO₃⁻) are not directly

coordinated to the zinc center but are present in the crystal lattice, participating in a network of

hydrogen bonds with the coordinated water molecules.

A study by Best et al. on aqueous zinc nitrate solutions references a full single-crystal structural

analysis by Ferrari et al., which confirms the octahedral coordination at the metal ion.[2] The

average zinc-oxygen (from the water molecules) bond distance in the crystalline state is

reported to be 2.10 Å, with the six Zn-O distances spanning a range of 2.064–2.130 Å.[2]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of zinc nitrate hexahydrate is achieved through

single-crystal X-ray diffraction. The following is a detailed, representative methodology for such

an experiment.

4.1 Crystal Growth
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Single crystals of zinc nitrate hexahydrate suitable for X-ray diffraction can be grown by the

slow evaporation of a saturated aqueous solution of zinc nitrate at room temperature.[1] High-

purity zinc nitrate hexahydrate is dissolved in deionized water, and the solution is filtered to

remove any insoluble impurities. The clear solution is then placed in a crystallizing dish,

covered partially to allow for slow solvent evaporation over several days to weeks, yielding

well-formed, transparent crystals.

4.2 Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed on a

diffractometer. The data collection is typically performed at a controlled temperature to

minimize thermal vibrations and potential crystal degradation.

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or

CMOS detector.

X-ray Source: Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å).

Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) using a

cryostream to improve data quality.

Data Collection Strategy: A series of diffraction images are collected over a range of crystal

orientations. This is typically achieved by rotating the crystal in small increments (e.g., 0.5°

per frame) while it is being irradiated with X-rays.

4.3 Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the

intensities of the Bragg reflections.

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices

(h, k, l) and their corresponding intensities. Corrections for Lorentz factor, polarization, and

absorption are applied.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to determine the initial positions of the heavier atoms (in this case, zinc).
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Structure Refinement: The atomic positions and displacement parameters are refined using

full-matrix least-squares methods. Hydrogen atoms from the water molecules are typically

located from the difference Fourier map and their positions and isotropic displacement

parameters are refined.

The final refined structure provides the precise atomic coordinates, bond lengths, bond angles,

and other geometric parameters of the zinc nitrate hexahydrate crystal.

Visualization of Experimental Workflow
The logical flow of determining the crystal structure of zinc nitrate hexahydrate via single-

crystal X-ray diffraction is illustrated in the following diagram.
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Experimental workflow for crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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